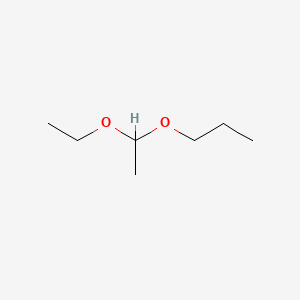

1-(1-Ethoxyethoxy)propane

Description

Nomenclature and Structural Classification within Acetal (B89532) Chemistry

The systematic IUPAC name for this compound is 1-(1-ethoxyethoxy)propane. nih.gov It is also known by other names such as acetaldehyde (B116499) ethyl propyl acetal, 1-ethoxy-1-propoxyethane, and ethane, 1-ethoxy-1-propoxy-. chemeo.comnist.gov

Structurally, it is classified as a mixed acetal. Acetals are characterized by two ether-like -OR groups attached to the same carbon atom. In the case of this compound, this central carbon is bonded to both an ethoxy group (-OCH2CH3) and a propoxy group (-OCH2CH2CH3), making it a "mixed" acetal as the two alkoxy groups are different. This distinguishes it from simple acetals where the alkoxy groups are identical. The presence of these two different groups influences its reactivity and physical properties.

The stability of acetals is a key aspect of their chemistry. They are generally stable under neutral or basic conditions but are susceptible to hydrolysis back to their parent aldehyde and alcohols under acidic conditions. ontosight.ai This reactivity is a cornerstone of their use in organic synthesis.

Academic Significance and Research Context

The academic significance of this compound and related acetals lies primarily in their role as protecting groups for alcohols and aldehydes in multi-step organic syntheses. ontosight.ai The ethoxyethoxy group, in particular, can be used to mask a reactive hydroxyl group, rendering it inert to certain reaction conditions. This protecting group can then be removed under mild acidic conditions to regenerate the original alcohol.

Research has also explored the presence and formation of acetals like this compound in various contexts. For instance, studies on Chinese Highland Qingke Baijiu, a type of liquor, have identified this compound as one of the volatile compounds that can serve as an aging marker. oup.com In this context, the compound and other related acetals were synthesized for qualification purposes in the analysis of the baijiu's volatile components. oup.com

Furthermore, the general class of 1-(1-ethoxyethoxy) derivatives has been utilized in various synthetic applications. For example, 4-(1-ethoxyethoxy)styrene is a commercially available monomer used in anionic polymerization, where the ethoxyethoxy group serves to protect a hydroxyl substituent on the benzene (B151609) ring of styrene. tennessee.edu While not this compound itself, this highlights the utility of the 1-ethoxyethoxy moiety in complex molecular architecture. Other related compounds, such as 2,3-Epoxy-1-(1-ethoxyethoxy)propane, are investigated for their potential in cationic polymerization and as intermediates in the synthesis of fine chemicals. smolecule.combiosynth.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O2 | chemeo.comnist.govalfa-chemistry.com |

| Molecular Weight | 132.20 g/mol | nih.govchemeo.com |

| Boiling Point | 157-160°C at 760 mmHg | ontosight.ai |

| Density | 0.841-0.870 g/cm³ at 20°C | ontosight.aialfa-chemistry.com |

| Refractive Index | 1.406-1.410 at 20°C | ontosight.ai |

| Flash Point | 20.3°C - 46°C | ontosight.aialfa-chemistry.com |

| Water Solubility | Insoluble | ontosight.ai |

| CAS Number | 20680-10-8 | chemeo.comnist.gov |

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C7H16O2/c1-4-6-9-7(3)8-5-2/h7H,4-6H2,1-3H3 | chemeo.com |

| InChIKey | XKPTXCDASJWOLK-UHFFFAOYSA-N | chemeo.com |

| Canonical SMILES | CCCOC(C)OCC | chemeo.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyethoxy)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-4-6-9-7(3)8-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPTXCDASJWOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864955 | |

| Record name | Propane, 1-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20680-10-8 | |

| Record name | Ethyl propyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20680-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethoxyethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020680108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(1-ethoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-(1-ethoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-ethoxyethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(1-ETHOXYETHOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R57Y77S7R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 1 1 Ethoxyethoxy Propane

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The hydrolysis of acetals to their corresponding aldehydes or ketones and alcohols is a cornerstone reaction in organic chemistry, often employed for the deprotection of carbonyl groups. This transformation is catalyzed by acid and is reversible in nature masterorganicchemistry.comorganicchemistrytutor.com. The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal (B89532), such as 1-(1-ethoxyethoxy)propane, involves several key steps. The process begins with the protonation of one of the oxygen atoms of the acetal by an acid catalyst (e.g., H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol). Subsequently, this alcohol is expelled, facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction masterorganicchemistry.comresearchgate.netresearchgate.net. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. The resulting intermediate is a hemiacetal, which, after deprotonation, can undergo further acid-catalyzed reaction to yield the final products: an aldehyde (acetaldehyde), and two alcohols (ethanol and 1-propanol).

Kinetic Studies of Acetal Hydrolysis

Kinetic studies have been instrumental in elucidating the mechanism of acetal hydrolysis. These reactions are recognized as specific acid-catalyzed processes, where the reaction rate is dependent on the concentration of the protonated substrate masterorganicchemistry.com. The rate-determining step is the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion intermediate masterorganicchemistry.comresearchgate.netresearchgate.net.

Systematic studies on various acetals have shown that their structural features can influence hydrolysis rates by several orders of magnitude researchgate.netnih.gov. For instance, the stability of the forming oxocarbenium ion plays a crucial role; acetals that can form more stable carbocation intermediates will hydrolyze more rapidly. In the case of this compound, the intermediate is a secondary oxocarbenium ion. Studies comparing acetals derived from formaldehyde (B43269) (leading to a primary carbocation), acetaldehyde (B116499) (secondary), and acetone (B3395972) (tertiary) show a significant increase in hydrolysis rate with increasing substitution, reflecting the greater stability of the corresponding oxocarbenium ions researchgate.net.

| Acetal/Ketal Compound | Relative Hydrolysis Rate (at pH 5) |

| Benzaldehyde (B42025) Acetal (Unsubstituted) | 1.0 |

| Acetaldehyde Acetal | ~0.01 |

| Acetone Ketal | ~3,300 |

This interactive table is based on data for analogous compounds to illustrate the principles of acetal hydrolysis kinetics. The rates are relative to the unsubstituted benzaldehyde acetal. researchgate.netnih.gov

Oxocarbenium Ion Intermediates in Acetal Cleavage

The stability of the oxocarbenium ion dictates the rate of hydrolysis. Factors that stabilize this intermediate, such as substitution at the carbon center, will accelerate the reaction. The stability order of these intermediates is tertiary > secondary > primary, which is consistent with observed hydrolysis rates where ketals (forming tertiary oxocarbenium ions) hydrolyze much faster than acetals of aldehydes (forming secondary or primary ions) researchgate.net. Remote functional groups can also influence the stability of the developing oxocarbenium ion through electrostatic interactions, which can accelerate hydrolysis rates nih.govnih.gov.

Influence of Substituent Electronic Properties on Hydrolysis Rates

The electronic properties of substituents on the acetal structure have a profound effect on the rate of acid-catalyzed hydrolysis. This is because these substituents can either stabilize or destabilize the positively charged oxocarbenium ion intermediate formed in the rate-determining step.

Electron-donating groups (EDGs) increase the rate of hydrolysis by stabilizing the developing positive charge in the transition state. Conversely, electron-withdrawing groups (EWGs) destabilize the oxocarbenium ion, thereby slowing down the hydrolysis rate. This relationship has been quantified using Hammett plots for series of substituted acetals, such as benzylidene acetals researchgate.netnih.gov.

Studies on substituted benzylidene acetals have yielded a large, negative reaction constant (ρ value) of approximately -4.06 researchgate.netnih.gov. This value indicates that the reaction is highly sensitive to substituent effects and that there is a significant buildup of positive charge in the transition state, a characteristic of an SN1-like mechanism researchgate.netnih.gov. For an aliphatic acetal like this compound, the ethyl and propyl groups act as weak electron-donating groups through induction, influencing its reactivity.

The following table demonstrates the effect of substituents on the relative rates of hydrolysis for a series of p-substituted benzaldehyde diethyl acetals.

| Substituent (X) | σ (Sigma Value) | Relative Rate (kX/kH) |

| p-OCH₃ | -0.27 | 31.6 |

| p-CH₃ | -0.17 | 4.47 |

| p-H | 0.00 | 1.00 |

| p-Cl | +0.23 | 0.25 |

| p-NO₂ | +0.78 | 0.01 |

This interactive table illustrates the strong correlation between the electronic nature of the substituent and the rate of acetal hydrolysis. Data is for substituted benzaldehyde diethyl acetals.

Transacetalization Reactions

Transacetalization is a process where an existing acetal reacts with an alcohol, typically in the presence of an acid catalyst, to form a new acetal by exchanging one of the alkoxy groups study.comwikipedia.org. This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol from the reaction mixture.

For this compound, transacetalization could occur by reacting it with a different alcohol, such as methanol (B129727) or a diol like ethylene (B1197577) glycol, under acidic conditions study.com. The mechanism is analogous to hydrolysis, involving the initial protonation of an oxygen atom, loss of an alcohol (ethanol or propanol) to form the oxocarbenium ion, followed by nucleophilic attack by the new alcohol. This method is synthetically useful as it allows for the conversion of one acetal into another without proceeding through the carbonyl compound wikipedia.org. It is particularly valuable for creating cyclic acetals from acyclic ones by using a diol as the exchanging alcohol acs.org.

Other Electrophilic and Nucleophilic Reactivity Profiles

Beyond hydrolysis and transacetalization, the primary reactivity of acetals like this compound involves the electrophilic nature of the acetal carbon, especially upon activation. In the presence of Lewis acids, acetals can be cleaved to generate the highly electrophilic oxocarbenium ion intermediate. This intermediate can then be trapped by a variety of nucleophiles. This reactivity forms the basis for using acetals as protecting groups that can be removed or as precursors for C-C bond-forming reactions.

Thermodynamic and Kinetic Feasibility Studies of Acetalization Reactions

Acetalization, the formation of this compound from acetaldehyde, ethanol (B145695), and 1-propanol, is the reverse of its hydrolysis reaction wikipedia.org. The reaction is subject to both thermodynamic and kinetic control rsc.orgwikipedia.orgjackwestin.comlibretexts.orglibretexts.org.

From a thermodynamic perspective, the formation of an acyclic acetal from an aldehyde and two separate alcohol molecules is often entropically disfavored, as it results in a net decrease in the number of molecules in the system (one carbonyl + two alcohols → one acetal + one water) wikipedia.org. To overcome this unfavorable entropy and drive the equilibrium towards the product, it is necessary to remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus or desiccants wikipedia.org.

Kinetically, the reaction is favored by acid catalysis, which lowers the activation energy for the formation of the hemiacetal and subsequently the acetal acs.org. The reaction proceeds through the same intermediates as hydrolysis but in the reverse sequence. The choice of reaction conditions, such as temperature and reaction time, can influence whether the product distribution is governed by the rate of formation (kinetic control) or the relative stability of the products (thermodynamic control) wikipedia.orgjackwestin.comlibretexts.orglibretexts.org. Low temperatures and short reaction times tend to favor the kinetic product, which is the one formed fastest, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the most stable thermodynamic product wikipedia.orglibretexts.org.

Thermodynamic data for the parent aldehyde, acetaldehyde, provides context for the stability of the starting material.

| Thermodynamic Property | Value |

| Std. Enthalpy of Formation (gas, ΔfH°gas) | -170.7 kJ/mol |

| Std. Enthalpy of Formation (liquid, ΔfH°liquid) | -196.4 kJ/mol |

| Standard Molar Entropy (gas, S°gas) | 250.3 J/(mol·K) |

This interactive table presents key thermodynamic properties for acetaldehyde. wikipedia.orgchemeo.comnist.gov

Applications of 1 1 Ethoxyethoxy Propane in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Beyond its role in protection/deprotection schemes, the 1-(1-ethoxyethoxy)propane structural motif can be incorporated into larger molecules that serve as versatile building blocks for the construction of complex organic frameworks semanticscholar.org. In this context, the ethoxyethoxy group functions as a protected hydroxyl group, enabling chemical modifications at other positions of the building block.

Functionalized molecules containing the this compound moiety are valuable precursors for carbon-carbon bond-forming reactions. By installing the protecting group on a bifunctional molecule, one reactive site is masked while the other participates in synthesis. For example, a compound like 1-bromo-3-(1-ethoxyethoxy)propane can be used in Grignard or other coupling reactions to extend a carbon chain. The protected alcohol can be revealed at a later stage for further functionalization. Similarly, 2,3-Epoxy-1-(1-ethoxyethoxy)propane allows for nucleophilic ring-opening of the epoxide to form a C-C bond, with the ethoxyethoxy group protecting the neighboring hydroxyl functionality biosynth.com.

The ethoxyethoxy group is instrumental in the selective synthesis of ethers and esters, particularly in polyol chemistry (molecules with multiple hydroxyl groups). By selectively protecting one or more hydroxyl groups as ethoxyethoxy ethers, a chemist can perform esterification or etherification reactions on the remaining free hydroxyls. Once the desired transformation is complete, the ethoxyethoxy group(s) can be selectively removed under acidic conditions to yield the final, complex product with a precisely defined substitution pattern. This strategy is fundamental to the synthesis of carbohydrates and other complex natural products.

Role in Heterocyclic Compound Synthesis

While specific documented instances detailing the use of this compound as a direct precursor or protecting group in the synthesis of simple heterocyclic compounds are not extensively reported in readily available literature, the utility of the closely related ethoxyethyl (EE) ether as a protecting group for hydroxyl functions is well-established in the synthesis of complex molecules, which can include heterocyclic systems. The principles governing the use of the ethoxyethyl protecting group are directly applicable to understanding the potential role of the 1-(1-ethoxyethoxy)propyl group.

Acetal (B89532) protecting groups, such as the ethoxyethyl ether, are valuable in multi-step syntheses of complex natural products and medicinally relevant molecules that often contain heterocyclic cores. wikipedia.org These protecting groups are introduced to shield hydroxyl groups from a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various oxidizing and reducing agents. fiveable.me The ethoxyethyl group is typically introduced by the acid-catalyzed addition of a hydroxyl group to ethyl vinyl ether. Similarly, this compound could, in principle, be used to protect hydroxyl groups, forming a 1-(1-ethoxyethoxy)propyl ether.

The stability of acetal protecting groups is pH-dependent; they are stable under basic and neutral conditions but are readily cleaved under acidic conditions to regenerate the hydroxyl group. uchicago.edu This differential stability allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a strategy known as orthogonal protection. This is particularly important in the synthesis of complex heterocyclic structures where multiple reactive functional groups need to be managed. For instance, in the synthesis of a complex molecule containing both a hydroxyl and an amino group, the hydroxyl group could be protected as an ethoxyethyl ether while the amino group is protected with a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org The Fmoc group can be removed with a base like piperidine, leaving the ethoxyethyl group intact. Subsequently, the ethoxyethyl group can be removed with a mild acid.

The choice of a specific acetal protecting group, such as the ethoxyethyl ether, can also influence the reactivity and solubility of the protected molecule, which can be advantageous in certain synthetic steps. While direct examples for this compound are scarce, the established utility of the analogous ethoxyethyl ether in protecting hydroxyl groups highlights the potential of this class of compounds in the intricate art of heterocyclic synthesis.

Utilization of Epoxide-Containing Ethoxyethoxy Derivatives (e.g., 2,3-Epoxy-1-(1-ethoxyethoxy)propane) in Polymer and Organic Chemistry

The epoxide-containing derivative, 2,3-epoxy-1-(1-ethoxyethoxy)propane, also known as ethoxy ethyl glycidyl ether (EEGE), is a versatile monomer in polymer chemistry, particularly in the synthesis of functional polyethers. Its utility stems from the presence of both a reactive epoxide ring, which can undergo ring-opening polymerization, and an acid-labile ethoxyethoxy acetal group, which can be cleaved post-polymerization to unmask a hydroxyl group.

Anionic Ring-Opening Copolymerization:

A significant application of EEGE is in the statistical anionic ring-opening copolymerization (AROP) with other glycidyl ethers, such as ethyl glycidyl ether (EGE). mpg.dersc.org This process allows for the synthesis of well-defined copolymers with tunable properties. The polymerization is typically initiated with an alkoxide initiator, and the resulting copolymers, poly(ethoxy ethyl glycidyl ether-co-ethyl glycidyl ether) (P(EEGE-co-EGE)), have narrow molecular weight distributions. rsc.orgnih.gov

Kinetic studies of the copolymerization of EEGE and EGE have shown that EEGE is incorporated slightly preferentially over EGE. rsc.org This is attributed to the additional oxygen atom in the side chain of EEGE, which can chelate the counter-cation of the initiator, thereby increasing its reactivity. rsc.org

Synthesis of Thermoresponsive Polyethers:

One of the key outcomes of copolymerizing EEGE and EGE is the ability to create thermoresponsive polymers. mdpi.comnih.govacs.org After the polymerization, the acetal protecting groups of the EEGE units can be removed through acidic deprotection, yielding copolymers of linear glycerol (linG) and EGE, denoted as P(linG-co-EGE). mpg.denih.gov

These P(linG-co-EGE) copolymers exhibit a lower critical solution temperature (LCST) in aqueous solutions, meaning they are soluble at lower temperatures but become insoluble and phase-separate as the temperature is raised. nih.gov The specific temperature at which this occurs, known as the cloud point temperature (Tcp), can be precisely controlled by varying the ratio of the hydrophilic linG units to the more hydrophobic EGE units in the copolymer chain. nih.gov This tunable thermoresponsiveness makes these materials promising for applications in areas such as drug delivery and tissue engineering. mpg.de

Characterization of Copolymers:

The successful synthesis and deprotection of these copolymers are confirmed using various analytical techniques. 1H NMR spectroscopy is used to verify the removal of the acetal protecting groups by observing the disappearance of the characteristic signals of the acetal protons. mpg.de Size-exclusion chromatography (SEC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are employed to determine the molecular weights and confirm the narrow, monomodal molecular weight distributions of the copolymers. mpg.de

The table below summarizes the characteristics of exemplary P(EEGE-co-EGE) copolymers and their corresponding deprotected P(linG-co-EGE) counterparts.

| Copolymer Composition (EEGE:EGE) | Mn (SEC, g/mol ) (Protected) | Đ (SEC) (Protected) | Mn (SEC, g/mol ) (Deprotected) | Đ (SEC) (Deprotected) | Tcp (°C) |

| 100:0 | 3,200 | 1.05 | 2,100 | 1.05 | 9.0 |

| 75:25 | 3,800 | 1.06 | 2,800 | 1.06 | 25.5 |

| 57:43 | 4,200 | 1.07 | 3,300 | 1.12 | 48.2 |

| 24:76 | 4,500 | 1.06 | 3,900 | 1.06 | 71.4 |

Stereochemical Aspects in 1 1 Ethoxyethoxy Propane Chemistry

Stereoselective Synthesis of Ethoxyethoxy-Substituted Compounds

While specific studies on the stereoselective synthesis of 1-(1-ethoxyethoxy)propane are not extensively documented, the principles of stereoselective acetal (B89532) synthesis can be applied. The carbon atom of the acetal group in this compound is a stereocenter if the two alkoxy groups are different, which they are (ethoxy and propoxy). However, since the carbon is bonded to a hydrogen and a methyl group, it is prochiral. The synthesis of chiral acetals often involves the reaction of an aldehyde with a chiral alcohol or the use of a chiral catalyst.

One common strategy for the stereoselective synthesis of acetals is the addition of alcohols to vinyl ethers in the presence of a chiral catalyst. For instance, chiral Brønsted acids have been shown to catalyze the addition of alcohols to enol ethers, influencing the stereochemical outcome. organic-chemistry.org Another approach involves the diastereoselective addition of nucleophiles, such as alcohols, to chiral vinyl sulfimides. rsc.org

In the context of synthesizing compounds structurally related to this compound, the focus is often on creating specific stereoisomers for applications in areas like natural product synthesis. For example, the stereospecific synthesis of the mixed acetal segment of glyceroplasmalopsychosine, a complex glycolipid, was achieved using glycosidation reactions between two different sugar units, ensuring the correct configuration at the acetal stereocenter. nih.gov This highlights the importance of substrate control in achieving high stereoselectivity.

Four-component Mannich reactions followed by intramolecular oxo-Michael addition have also been developed to produce chiral cyclic acetals with high diastereoselectivity and enantioselectivity, demonstrating the power of cascade reactions in stereoselective synthesis. rsc.org Although these examples relate to cyclic acetals or more complex molecules, the underlying principles of using chiral auxiliaries, catalysts, or substrates can be extrapolated to the potential stereoselective synthesis of derivatives of this compound.

Table 1: General Approaches to Stereoselective Acetal Synthesis

| Method | Description | Key Features |

| Chiral Alcohols | Reaction of an aldehyde with a chiral, non-racemic alcohol. | The stereochemistry of the alcohol directs the formation of diastereomeric acetals. |

| Chiral Catalysts | Use of a chiral acid or metal complex to catalyze the acetalization reaction. | Can induce enantioselectivity in the formation of chiral acetals from prochiral substrates. |

| Substrate Control | Utilization of existing stereocenters in the substrate to direct the stereochemical outcome of the acetalization. | Often employed in the synthesis of complex molecules like carbohydrates and natural products. nih.gov |

| Addition to Vinyl Ethers | Diastereoselective addition of an alcohol to a prochiral vinyl ether. | Can be influenced by the presence of chiral auxiliaries or catalysts. rsc.org |

Conformational Analysis of Acyclic and Cyclic Acetal Systems

The conformational preferences of acyclic acetals like this compound are governed by a combination of steric and stereoelectronic effects. The most significant stereoelectronic effect in acetals is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent on a cyclohexane (B81311) ring to occupy the axial position. In acyclic systems, a related effect influences the conformation around the C-O bonds.

For an acetal, the anomeric effect involves a stabilizing interaction between the lone pair of electrons on one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond. This leads to a preference for a gauche conformation around the O-C-O-C dihedral angles. In this compound, there are two such central C-O bonds, and the molecule will adopt a conformation that maximizes these stabilizing interactions while minimizing steric hindrance.

Computational methods, such as quantum mechanics calculations, are also employed to model the potential energy surface of the molecule and identify the lowest energy conformations. nih.govfrontiersin.org These calculations can quantify the energetic contributions of the anomeric effect and steric interactions.

Table 2: Key Factors Influencing Acetal Conformation

| Factor | Description | Effect on this compound |

| Anomeric Effect | Stabilizing interaction between an oxygen lone pair and an adjacent C-O σ* orbital. | Favors gauche conformations around the C-O-C-O bonds. |

| Steric Hindrance | Repulsive interactions between bulky groups. | The ethyl and propyl groups will orient to minimize steric strain. |

| Dipole-Dipole Interactions | Interactions between the dipoles of the C-O bonds. | Influences the overall preferred geometry of the molecule. |

| Solvent Effects | The polarity of the solvent can influence the conformational equilibrium. | Polar solvents may stabilize more polar conformers. |

Regioselectivity in Acetal Formation and Cleavage

The synthesis of a mixed acetal such as this compound from acetaldehyde (B116499) and a mixture of ethanol (B145695) and propanol (B110389) presents a challenge in regioselectivity. The acid-catalyzed reaction can lead to the formation of three different acetals: the two symmetrical acetals (diethoxyacetal and dipropoxyacetal) and the desired mixed acetal.

The regioselectivity of this reaction can be influenced by several factors, including the relative concentrations of the alcohols, their nucleophilicity, and steric hindrance. The reaction proceeds through a hemiacetal intermediate. The subsequent reaction of the protonated hemiacetal with another alcohol molecule can be competitive.

Controlling the regioselectivity in mixed acetal formation often requires a stepwise approach. For example, one could first form the hemiacetal with one alcohol and then introduce the second alcohol under conditions that favor the formation of the mixed acetal. Alternatively, catalyst-controlled regioselective acetalization has been demonstrated in carbohydrate chemistry, where chiral phosphoric acids can direct the protection of one hydroxyl group in a diol with high selectivity. nih.gov

The cleavage of mixed acetals also raises questions of regioselectivity. Acid-catalyzed hydrolysis of this compound can, in principle, proceed via the cleavage of either the ethoxy or the propoxy group. masterorganicchemistry.comyoutube.com The rate-determining step in acetal hydrolysis is the formation of a resonance-stabilized oxocarbenium ion intermediate. nih.gov The stability of this intermediate and the leaving group ability of the alcohol will influence the reaction pathway.

The selective cleavage of one alkoxy group over another in a mixed acetal is a valuable synthetic tool. This can be influenced by the electronic and steric properties of the alkoxy groups. In general, groups that form more stable carbocations upon departure are cleaved more readily. However, in the case of ethoxy and propoxy groups, the electronic differences are minimal. Steric factors might play a more significant role, with the less hindered group potentially being more susceptible to protonation and subsequent cleavage. Studies on the selective cleavage of acetals have shown that factors such as the reaction conditions and the presence of neighboring functional groups can direct the regiochemical outcome. nih.govlibretexts.org

The formation of acetals can be under either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.comrsc.orgimperial.ac.ukwikipedia.org At lower temperatures and shorter reaction times, the kinetically favored product, which is formed faster, will predominate. At higher temperatures and longer reaction times, the reaction may become reversible, leading to the thermodynamically most stable product.

Table 3: Factors Influencing Regioselectivity in Acetal Chemistry

| Process | Controlling Factors | Expected Outcome for this compound |

| Formation | Alcohol nucleophilicity, steric hindrance, reaction conditions (kinetic vs. thermodynamic control). libretexts.orgmasterorganicchemistry.comrsc.orgimperial.ac.ukwikipedia.org | Statistical mixture of acetals is likely without specific control measures. Stepwise synthesis would be more regioselective. |

| Cleavage | Stability of the oxocarbenium ion intermediate, leaving group ability, steric accessibility of the oxygen atoms for protonation. nih.gov | Cleavage of either ethoxy or propoxy group is possible. Subtle differences in steric hindrance may lead to slight selectivity. |

Theoretical and Computational Studies on 1 1 Ethoxyethoxy Propane

Quantum Chemical Calculations for Reaction Mechanism Elucidation

A comprehensive review of published research literature found no specific studies applying quantum chemical calculations to elucidate the reaction mechanisms of 1-(1-ethoxyethoxy)propane. While computational methods are widely used to study reaction mechanisms, dedicated research detailing these calculations for this specific acetal (B89532) is not publicly available.

Computational Modeling of Structure-Reactivity Relationships

There are no available specific computational models detailing the structure-reactivity relationships for this compound. Research in the area of Quantitative Structure-Reactivity Relationships (QSRR) exists for various classes of compounds, but targeted studies involving this compound could not be located.

Thermodynamic Parameter Determination via Electronic Structure Calculations

No dedicated studies were found that determine the thermodynamic parameters of this compound using electronic structure calculations. While databases like PubChem and the NIST Chemistry WebBook provide some computed physical properties, detailed thermodynamic parameter determination through methods such as Density Functional Theory (DFT) or other electronic structure calculations for this compound is not present in the available literature. nist.govnih.gov

Table 1: Computed Properties for this compound This table includes basic properties computed by established chemical databases, not from specific electronic structure calculation studies as requested in the outline.

| Property | Value | Source |

| Molecular Formula | C7H16O2 | PubChem nih.gov, NIST nist.gov |

| Molecular Weight | 132.20 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 18.5 Ų | PubChem |

| Exact Mass | 132.115029749 Da | PubChem nih.gov |

Studies on Tautomerism and Intermediates in Acetalization

No specific theoretical studies on the tautomerism or reaction intermediates involved in the acetalization process to form this compound were found. The general mechanism of acetal formation is well-established, proceeding through a hemiacetal intermediate. wikipedia.org However, computational studies detailing the energetics, transition states, or potential tautomers of intermediates for the specific synthesis of this compound from its precursors (acetaldehyde, ethanol (B145695), and propanol) are not available in the scientific literature.

Advanced Analytical Techniques for Characterization and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Acetal (B89532) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the structure, dynamics, and chemical environment of molecules. In the study of acetals such as 1-(1-ethoxyethoxy)propane, NMR is instrumental for a variety of applications, from monitoring reaction kinetics to elucidating complex structural and conformational details.

Kinetic Monitoring using ¹H and ¹³C NMR

The progress of chemical reactions involving acetals, such as their formation or hydrolysis, can be monitored in real-time using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. asahilab.co.jpresearchgate.net This is achieved by tracking the change in the concentration of reactants and products over time, which is reflected in the integral values of their characteristic NMR signals. asahilab.co.jp

For instance, during the acid-catalyzed hydrolysis of this compound, the disappearance of its characteristic proton and carbon signals can be quantified, alongside the appearance of signals corresponding to the hydrolysis products: ethanol (B145695), propanol (B110389), and acetaldehyde (B116499). Real-time monitoring allows for the determination of reaction rates and the elucidation of reaction mechanisms. mpg.de Advanced techniques like ultrafast 2D NMR can even allow for the characterization of short-lived intermediates, such as hemiacetals, which are crucial for a complete mechanistic understanding. nih.gov

Below is a hypothetical data table illustrating how NMR signal integrals might change during a kinetic experiment.

| Time (minutes) | Integral of CH₃ (Acetal) | Integral of CH₂ (Ethanol) | Integral of CH₂ (Propanol) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.15 | 0.15 |

| 20 | 0.72 | 0.28 | 0.28 |

| 30 | 0.61 | 0.39 | 0.39 |

| 60 | 0.37 | 0.63 | 0.63 |

Structural Elucidation of Intermediates and Products

NMR spectroscopy is a powerful tool for the definitive identification of chemical structures. hyphadiscovery.comresearchgate.net Both ¹H and ¹³C NMR provide a unique fingerprint for a molecule based on the chemical shifts, coupling constants, and multiplicities of its various nuclei. ethernet.edu.et

In the context of this compound, ¹H NMR would show distinct signals for the different proton environments within the molecule. For example, the methine proton (CH) of the acetal group would appear at a characteristic downfield chemical shift due to the deshielding effect of the two adjacent oxygen atoms. Similarly, ¹³C NMR provides information about the carbon skeleton.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the molecule, and identifying any intermediates or byproducts formed during a reaction. ethz.ch

The following table provides expected ¹H and ¹³C chemical shift ranges for this compound and its potential hydrolysis products.

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| This compound | O-CH-O | 4.5 - 5.5 | 95 - 105 |

| O-CH₂-CH₃ | 3.3 - 3.7 | 60 - 70 | |

| O-CH₂-CH₂CH₃ | 3.2 - 3.6 | 65 - 75 | |

| Ethanol | HO-CH₂ | 3.5 - 3.8 | 57 - 60 |

| Propanol | HO-CH₂ | 3.4 - 3.7 | 63 - 66 |

| Acetaldehyde | CHO | 9.6 - 9.8 | 199 - 202 |

Conformational Analysis via NMR

The study of the spatial arrangement of atoms in a molecule, or its conformation, is crucial for understanding its reactivity and physical properties. NMR spectroscopy is a primary tool for conformational analysis in solution. auremn.org.brnih.gov For a flexible molecule like this compound, various rotational isomers (conformers) may exist in equilibrium.

Techniques such as variable temperature NMR and the analysis of nuclear Overhauser effects (NOE) can provide information about the relative populations of different conformers and the energy barriers to their interconversion. researchgate.net NOE experiments, for instance, can reveal through-space proximity between protons, which helps to define the three-dimensional structure of the predominant conformers. researchgate.net The measurement of coupling constants can also provide insights into dihedral angles and, consequently, the preferred conformations. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative and quantitative analysis. In the study of acetals, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Kinetics

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. It can be effectively employed to monitor the kinetics of acetal hydrolysis. nih.govbridgewater.edu By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the concentrations of the starting acetal and its hydrolysis products can be accurately determined. bridgewater.edu

A suitable stationary phase (e.g., a C18 column) and mobile phase are chosen to achieve good separation of the components. A detector, such as a UV detector if the compounds are chromophoric, or a refractive index detector, is used for quantification. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.

A hypothetical HPLC data table for monitoring the hydrolysis of this compound is shown below.

| Time (minutes) | Peak Area of this compound | Peak Area of Ethanol | Peak Area of Propanol |

| 0 | 54321 | 0 | 0 |

| 15 | 41234 | 13087 | 13087 |

| 30 | 30145 | 24176 | 24176 |

| 60 | 15678 | 38643 | 38643 |

| 120 | 3456 | 50865 | 50865 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acetal Analysis

For volatile compounds like this compound and its potential reaction products, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool. oup.comfmach.it In GC, the components of a mixture are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

This technique allows for the identification and quantification of even trace amounts of volatile compounds. fmach.it The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. GC-MS is widely used in the analysis of complex mixtures containing acetals, such as in food and beverage chemistry. oup.comcore.ac.uk

Vibrational Spectroscopy (IR, FTIR) for Functional Group Transformations

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for monitoring functional group transformations during the synthesis and reactions of this compound. The formation of this acetal involves the reaction of propanal with ethanol, leading to characteristic changes in the vibrational spectra.

The key functional groups in this compound are the C-O ether linkages of the acetal group. Acetal structures typically exhibit strong and characteristic C-O stretching vibrations in the fingerprint region of the IR spectrum, generally between 1200 and 1000 cm⁻¹ orgchemboulder.com. The presence of multiple C-O bonds in this compound would be expected to result in a series of strong absorption bands in this region. Additionally, the spectrum will be dominated by C-H stretching vibrations from the alkyl groups, typically observed in the 2960-2850 cm⁻¹ range libretexts.orglibretexts.org.

During the synthesis of this compound from propanal and ethanol, FTIR spectroscopy can be used to follow the reaction progress. The disappearance of the strong, broad O-H stretching band of the ethanol reactant (around 3350 cm⁻¹) and the sharp C=O stretching band of the propanal reactant (around 1730 cm⁻¹) would indicate the consumption of the starting materials. Concurrently, the appearance and increase in the intensity of the characteristic C-O stretching bands of the acetal product would signal its formation.

Conversely, the hydrolysis of this compound back to propanal and ethanol can also be monitored. In this case, the decrease in the intensity of the acetal's C-O bands and the emergence of the O-H and C=O stretching bands would be observed.

Table 1: Expected Infrared Absorption Bands for Functional Groups Involved in the Synthesis of this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Present in |

| O-H (Alcohol) | Stretching (broad) | 3500 - 3200 | Ethanol (Reactant) |

| C=O (Aldehyde) | Stretching (strong, sharp) | 1740 - 1720 | Propanal (Reactant) |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Reactants and Product |

| C-O (Acetal) | Stretching (strong) | 1200 - 1000 | This compound (Product) |

Solid-State Characterization Techniques for Catalysts in Acetal Synthesis

The synthesis of acetals like this compound is often catalyzed by solid acids to facilitate the reaction and simplify product purification nacatsoc.org. The efficiency of these heterogeneous catalysts is highly dependent on their structural and surface properties. Therefore, a variety of solid-state characterization techniques are employed to analyze these materials.

Common solid acid catalysts used in acetal synthesis include zeolites, sulfated zirconia, and ion-exchange resins nacatsoc.orgoru.edu. The characterization of these materials provides insight into their catalytic activity and stability.

X-ray Diffraction (XRD): This technique is fundamental for determining the crystalline structure of the catalyst. For zeolites, XRD is used to identify the specific framework type and to assess the crystallinity of the material, which can impact its catalytic performance and stability.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and particle size of the catalyst. SEM provides information about the surface topography, while TEM can reveal details about the internal structure and pore arrangement.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: This method is used to determine the specific surface area and pore size distribution of the catalyst. A high surface area and appropriate pore dimensions are often crucial for efficient catalytic activity, as they provide more accessible active sites.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD): This technique is used to quantify the total number of acid sites and to determine their strength distribution. Ammonia, a basic probe molecule, is adsorbed onto the catalyst surface and then desorbed by heating. The temperature at which ammonia desorbs is related to the strength of the acid sites.

FTIR Spectroscopy of Adsorbed Probe Molecules: FTIR can also be used to characterize the nature of the acid sites (Brønsted vs. Lewis) by adsorbing probe molecules like pyridine (B92270). The vibrational frequencies of the adsorbed pyridine can distinguish between its interaction with proton-donating Brønsted acid sites and electron-accepting Lewis acid sites.

Table 3: Solid-State Characterization Techniques for Catalysts in Acetal Synthesis

| Technique | Information Provided | Relevance to Acetal Synthesis Catalysis |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, crystallite size | Confirms the catalyst's structural integrity and identity (e.g., zeolite framework). |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface features | Influences catalyst handling and reactor packing; can reveal surface modifications. |

| Transmission Electron Microscopy (TEM) | Internal structure, particle size distribution, pore structure | Provides detailed insight into the catalyst's nanostructure and active site accessibility. |

| BET Surface Area Analysis | Specific surface area, pore volume, and pore size distribution | A high surface area and suitable porosity are critical for reactant access to active sites. |

| NH₃-TPD | Total acidity and acid strength distribution | The number and strength of acid sites are key determinants of catalytic activity. |

| FTIR of Adsorbed Pyridine | Nature of acid sites (Brønsted vs. Lewis) | The type of acidity can influence the reaction mechanism and selectivity. |

Comparative Analysis of 1 1 Ethoxyethoxy Propane with Other Acetal Derivatives

Relative Stability and Lability of Various Acetal (B89532) Protecting Groups

Acetal protecting groups are characterized by their stability in neutral to strongly basic environments, a quality that makes them invaluable in the presence of reagents like organometallics and hydrides. libretexts.orglibretexts.org However, their defining feature is their lability under acidic conditions, which allows for their removal to regenerate the original functional group. quimicaorganica.org The rate of this acid-catalyzed hydrolysis is highly dependent on the acetal's specific structure.

The stability of an acetal is intrinsically linked to the stability of the intermediate carboxonium ion formed during the rate-determining step of acid-catalyzed cleavage. nih.gov Electron-donating groups attached to the acetal carbon stabilize this positively charged intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups have a destabilizing effect and slow down the cleavage.

Acyclic acetals, such as dimethyl acetal and 1-(1-Ethoxyethoxy)propane, are generally more labile than their cyclic counterparts. almerja.com The stability of various acetal and other related protecting groups for alcohols can be influenced by factors such as steric hindrance and the electronic effects of substituents. For instance, bulkier groups on the silicon atom of silyl (B83357) ethers increase their stability. uwindsor.ca

Below is a table comparing the relative stability of common acetal and ether-based protecting groups under various conditions. The lability is often pH-dependent, with most acetals being cleaved under acidic conditions while remaining stable to bases.

Table 1: Comparative Stability of Selected Alcohol Protecting Groups

| Protecting Group | Structure | Stable To | Labile To |

|---|---|---|---|

| 1-(1-Ethoxyethoxy)ethyl (EEE) | R-O-CH(CH₃)O-CH₂CH₃ | Bases, nucleophiles, hydrides | Mild aqueous acid |

| Methoxymethyl (MOM) | R-O-CH₂-O-CH₃ | Bases, nucleophiles, hydrides | Stronger acidic conditions |

| Tetrahydropyranyl (THP) | Bases, nucleophiles, hydrides | Mild aqueous acid (H⁺/H₂O) | |

| Dimethyl Acetal | Bases, nucleophiles, hydrides | Aqueous acid (pH < 4) | |

| 1,3-Dioxolane (cyclic) | Bases, nucleophiles, hydrides | Aqueous acid (more stable than acyclic) | |

| Benzyl (Bn) | R-O-CH₂-Ph | Acid, base, nucleophiles | Hydrogenolysis (H₂, Pd/C) |

| ***tert*-Butyldimethylsilyl (TBDMS)** | R-O-Si(CH₃)₂(C(CH₃)₃) | Bases, many oxidizing/reducing agents | Acid, fluoride (B91410) ions (e.g., TBAF) |

Comparison of Acyclic vs. Cyclic Acetal Properties

A significant distinction in the properties of acetals arises from their structure, specifically whether they are acyclic, like this compound, or cyclic, such as 1,3-dioxolanes and 1,3-dioxanes. total-synthesis.com

Stability: Cyclic acetals are generally more stable and less labile than acyclic acetals. almerja.comtotal-synthesis.com The increased stability of cyclic acetals is attributed to entropic factors. During the acidic hydrolysis of a cyclic acetal, the diol that is released remains tethered to the molecule, facilitating a rapid intramolecular re-cyclization. In contrast, the hydrolysis of an acyclic acetal releases a separate alcohol molecule, making the reverse reaction less entropically favorable, especially in a dilute aqueous solution. total-synthesis.com

Formation: The formation of acetals is an equilibrium process. Cyclic acetals are often formed more readily than acyclic acetals because the reaction involves an intramolecular cyclization after the initial addition of one hydroxyl group of a diol. The formation of cyclic acetals from diols, such as ethylene (B1197577) glycol or 1,3-propanediol, is driven to completion by the removal of water, often using a Dean-Stark apparatus. libretexts.org

Table 2: Properties of Acyclic vs. Cyclic Acetals

| Property | Acyclic Acetals (e.g., this compound) | Cyclic Acetals (e.g., 1,3-Dioxolane) |

|---|---|---|

| Relative Stability | Less stable | More stable |

| Lability to Acid | More labile (cleaved under milder conditions) | Less labile (require stronger conditions for cleavage) |

| Formation | Formed from two equivalents of a simple alcohol. | Formed from one equivalent of a diol (e.g., ethylene glycol). |

| Entropy of Hydrolysis | Higher positive entropy change upon hydrolysis. | Lower positive entropy change due to intramolecular nature. |

Evaluation of Different Protecting Group Strategies

The selection of a suitable protecting group is a critical decision in the design of a multi-step organic synthesis. An ideal protecting group should be introduced easily, be stable to a specific set of reaction conditions, and be removed selectively and in high yield without affecting other functional groups. uchicago.edu This principle of selective removal is known as orthogonality.

Orthogonal Protection: An orthogonal set of protecting groups allows for the deprotection of one group in the presence of others. For example, a synthetic strategy might employ an acid-labile acetal (like a THP ether) and a fluoride-labile silyl ether (like TBDMS). The silyl ether can be removed using a fluoride source without affecting the acetal, and the acetal can be removed with acid while the silyl ether remains intact. Benzyl ethers, which are removed by hydrogenolysis, add another layer of orthogonality. uwindsor.ca This strategy enables chemists to unmask different functional groups at various stages of a synthesis.

Chemoselectivity: Protecting groups are essential for achieving chemoselectivity, allowing a reagent to react with one functional group while another, more reactive group is masked. wikipedia.org For instance, if a molecule contains both a ketone and an ester, and reaction is desired only at the ester (e.g., with a Grignard reagent), the ketone must first be protected as an acetal. The Grignard reagent will not react with the stable acetal. Subsequent treatment with aqueous acid will remove the acetal, restoring the ketone. libretexts.orglibretexts.org

Choice of Acetal: The choice between different acetal protecting groups, such as this compound (an EEE ether), THP, or MOM, depends on the required stability. EEE and THP ethers are highly acid-sensitive and can be removed under very mild conditions. MOM ethers are slightly more robust and require stronger acidic conditions for cleavage. uwindsor.ca This difference in lability allows for selective deprotection if both types of groups are present in a molecule. Silyl ethers offer a completely different removal strategy (fluoride ions), making them a popular choice for orthogonal protection schemes. researchgate.net Ultimately, the choice of protecting group is tailored to the specific reaction sequence planned for the synthesis. masterorganicchemistry.com

Q & A

Q. What are the optimal methods for synthesizing 1-(1-Ethoxyethoxy)propane in laboratory settings?

Williamson’s synthesis is a common method for preparing ethers like this compound. The reaction typically involves an alkoxide ion (e.g., propyl alkoxide) reacting with an alkyl halide (e.g., ethyl bromide) under controlled conditions. Acid-catalyzed dehydration of secondary alcohols may also be attempted, but this method is less reliable due to potential carbocation rearrangements and side reactions . For reproducible results, ensure stoichiometric control of reactants and inert atmospheres to minimize oxidation.

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized to quantify this compound in complex matrices like alcoholic beverages?

GC-MS analysis requires careful optimization of column selection (e.g., polar capillary columns) and ionization parameters. In studies of Chinese liquor, selective ion monitoring (SIM) at m/z 88 and 101 improved specificity for this compound, while internal standards like naphthalene-D8 enhanced quantification accuracy. Pre-extraction with anhydrous sodium sulfate reduced water interference, achieving detection limits in the ng/mL range .

Q. What safety protocols are critical when handling this compound in the laboratory?

Based on GHS classifications:

- Acute toxicity : Use P95/P1 respirators for low exposure; OV/AG/P99 or ABEK-P2 respirators for higher concentrations .

- Skin/eye exposure : Wear nitrile gloves and goggles. In case of contact, rinse with water for ≥15 minutes .

- Storage : Keep in airtight containers at -20°C for long-term stability, avoiding incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data for this compound across different sample matrices?

Discrepancies in GC-MS peak areas (e.g., 10–160x variations in liquor轮次 samples) may arise from matrix effects or degradation. Mitigation strategies include:

- Matrix-matched calibration : Spiking standards into blank matrices (e.g., ethanol-water mixtures) to account for co-eluting compounds .

- Stability tests : Monitor degradation under varying pH and temperature to identify optimal storage conditions .

- Data normalization : Use relative peak areas against stable internal standards (e.g., ethyl lactate in liquor studies) .

Q. What mechanistic insights explain the formation of this compound during fermentation or distillation processes?

In alcoholic beverages, this compound forms via acid-catalyzed acetalization between ethanol and propionaldehyde derivatives. Elevated temperatures during distillation accelerate reaction kinetics, while prolonged aging in oak barrels introduces lignin-derived aldehydes that participate in acetal formation . Competing pathways (e.g., esterification) must be suppressed by controlling pH (<4) and oxygen levels .

Q. How do steric and electronic factors influence the reactivity of this compound in epoxidation or ring-opening reactions?

The ethoxyethoxy group’s electron-donating effects stabilize carbocation intermediates in acid-mediated reactions. Steric hindrance from the propane backbone slows nucleophilic attacks, favoring regioselective epoxidation at less hindered sites (e.g., terminal alkenes). Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .

Methodological Challenges and Solutions

Q. Why might conflicting reports exist regarding the carcinogenic potential of this compound?

Discrepancies arise from varying impurity profiles (e.g., residual aldehydes or peroxides) and assay conditions. IARC and ACGIH classify certain acetal derivatives as Group 2B carcinogens, but pure this compound lacks conclusive data. Researchers should:

Q. What strategies improve the ecological risk assessment of this compound in environmental samples?

Limited ecotoxicity data necessitate predictive approaches:

- QSAR modeling : Estimate biodegradability (e.g., log Kow = ~1.5) and bioaccumulation potential .

- Microcosm studies : Simulate aquatic degradation pathways under aerobic/anaerobic conditions.

- Analytical detection : Use solid-phase microextraction (SPME) paired with GC-MS for trace quantification in water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.